molecular formula C19H20F3N3O3 B1677453 Orbifloxacin CAS No. 113617-63-3

Orbifloxacin

Cat. No.: B1677453
CAS No.: 113617-63-3
M. Wt: 395.4 g/mol
InChI Key: QIPQASLPWJVQMH-DTORHVGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Orbifloxacin is a synthetic broad-spectrum antibacterial agent belonging to the class of fluoroquinolone carboxylic acid derivatives. It is primarily used in veterinary medicine to treat infections in dogs and cats. The chemical formula for this compound is C₁₉H₂₀F₃N₃O₃, and it is known for its effectiveness against a wide range of bacterial pathogens .

Mechanism of Action

Orbifloxacin is a fluoroquinolone antibiotic, primarily used in veterinary medicine . This article will explore its mechanism of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets bacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA, which is crucial for DNA replication and transcription .

Mode of Action

This compound acts as an antagonist to bacterial DNA gyrase . By inhibiting this enzyme, this compound prevents DNA supercoiling and synthesis, thereby inhibiting normal cell division .

Biochemical Pathways

It is known that the drug interferes with the function of dna gyrase, disrupting dna replication and transcription processes within the bacterial cell .

Pharmacokinetics

This compound is well absorbed and distributed into body fluids and tissues after administration . The mean peak serum concentration (Cmax) was found to be 2.41+/-0.30 microg/mL at 1.5 hours after administration, decreasing to 0.17+/-0.01 microg/mL (Cmin) at 24 hours . The mean elimination half-life (t1/2) was 9.06+/-1.33 hours . These properties contribute to its bioavailability and efficacy in treating infections.

Result of Action

The inhibition of DNA gyrase by this compound leads to the disruption of bacterial DNA replication and transcription, resulting in the death of the bacterial cells . This makes this compound effective against a variety of infections, including urinary tract infections, respiratory infections, and wound infections caused by susceptible bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and stability of this compound . Additionally, the presence of other drugs can influence the efficacy of this compound through drug-drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Orbifloxacin can be synthesized using sparfloxacin as a starting material. The synthesis involves a diazotization reaction under the effect of hydrochloric acid and sodium nitrite to obtain a diazonium salt solution. Tetrafluoroboric acid is then added to the diazonium salt solution, followed by a fluorization reaction at a temperature of -10°C. The reaction solution is filtered, and the filter cake is washed with ethyl ether and dried to obtain this compound crude product. The crude product is then purified to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving it in injection water to obtain an this compound suspension. A medical-grade acid is added to dissolve the this compound, forming an this compound salt solution. This solution is filtered, concentrated, and crystallized to obtain solid this compound salt. The pH is adjusted to 3.5-4.5 using an acid conditioning agent, and the solution is diluted with injection water to achieve the desired concentration. The final product is sterilized, filtered, and filled into bottles .

Chemical Reactions Analysis

Types of Reactions: Orbifloxacin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted this compound compounds .

Scientific Research Applications

Orbifloxacin has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Enrofloxacin
  • Ciprofloxacin
  • Levofloxacin

Comparison: Orbifloxacin is unique among fluoroquinolones due to its specific use in veterinary medicine and its high bioavailability. Compared to enrofloxacin and ciprofloxacin, this compound has a broader spectrum of activity and better pharmacokinetic properties, making it more effective in treating certain infections in animals .

This compound’s unique properties and applications make it a valuable compound in both scientific research and veterinary medicine.

Properties

IUPAC Name

1-cyclopropyl-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-5,6,8-trifluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O3/c1-8-5-24(6-9(2)23-8)17-14(21)13(20)12-16(15(17)22)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6H2,1-2H3,(H,27,28)/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPQASLPWJVQMH-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C2=C(C3=C(C(=C2F)F)C(=O)C(=CN3C4CC4)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=C(C3=C(C(=C2F)F)C(=O)C(=CN3C4CC4)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046201
Record name Orbifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113617-63-3
Record name Orbifloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113617-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orbifloxacin [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113617633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orbifloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11443
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ORBIFLOXACIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758614
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Orbifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Orbifloxacin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ORBIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/660932TPY6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Orbifloxacin
Reactant of Route 2
Orbifloxacin
Reactant of Route 3
Orbifloxacin
Reactant of Route 4
Reactant of Route 4
Orbifloxacin
Reactant of Route 5
Reactant of Route 5
Orbifloxacin
Reactant of Route 6
Reactant of Route 6
Orbifloxacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.